Acetic acid;2,2-difluorooctan-1-ol
Description
Foundational Principles of Fluorine Incorporation in Organic Molecular Design
The introduction of fluorine atoms into an organic molecule dramatically alters its characteristics. Fluorine is the most electronegative element, leading to a significant polarization of the carbon-fluorine (C-F) bond. hdfcsec.com This bond is also the strongest single bond carbon can form, which often enhances the metabolic and thermal stability of the molecule. hdfcsec.com
Table 1: Comparison of Key Atomic Properties
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Carbon Bond Strength (kcal/mol) | C-H: ~99 | C-F: ~116 |
Data sourced from multiple scientific references. hdfcsec.com
Significance of Acetic Acid and Fluorinated Alcohols as Synthetic Precursors
Acetic acid is a fundamental C2 building block in organic synthesis. It serves as a readily available, inexpensive source of the acetyl group (CH₃CO). In the context of ester synthesis, it reacts with alcohols under acidic conditions in a classic reaction known as Fischer esterification. masterorganicchemistry.come3s-conferences.org This process is a reversible reaction where the formation of the ester is typically driven forward by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com
Fluorinated alcohols are valuable precursors for creating complex fluorinated molecules. digitellinc.com Their use as solvents, such as in the cases of trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), has been shown to have a remarkable effect on the reactivity and selectivity of certain chemical reactions. rsc.org As reactants, they allow for the direct incorporation of a fluorinated alkyl chain into a target molecule, such as an ester, thereby imparting the unique properties associated with fluorine. mdpi.com The synthesis of 2,2-difluoroethanol, for example, is an important industrial process as it serves as an intermediate for pharmaceuticals and agrochemicals. google.com
Overview of Geminal Difluorination in Long-Chain Aliphatic Compounds
The introduction of a geminal difluoromethylene (CF₂) group into long-chain aliphatic compounds like octanol (B41247) is a synthetic challenge that has been addressed by several methods. beilstein-journals.org This structural motif is of growing importance in life science applications. beilstein-journals.org
Common strategies for geminal difluorination include:
Deoxyfluorination of Carbonyls: Ketones can be converted to the corresponding gem-difluoroalkanes using reagents like diethylaminosulfur trifluoride (DAST).
Halogen Exchange: Gem-dihalo compounds can be converted to their difluoro analogues using sources of fluoride (B91410) ion. beilstein-journals.org
Direct Fluorination of Methylene (B1212753) Groups: While challenging, methods exist for the direct conversion of a C-H₂ group to a C-F₂ group.
Fluorination of 1,3-Dicarbonyl Compounds: A well-established method involves the electrophilic fluorination of 1,3-diketones or 1,3-ketoesters, which readily enolize, followed by subsequent chemical modifications. beilstein-journals.org For instance, the reaction of a 1,3-ketoester with an electrophilic fluorinating agent like Selectfluor can yield a 2,2-difluoro-1,3-ketoester. beilstein-journals.org
For the synthesis of 2,2-difluorooctan-1-ol, a plausible route involves the α,α-difluorination of an octanal (B89490) derivative or the reduction of a suitable 2,2-difluoro-octanoic acid ester.
Research Gaps and Emerging Directions in Fluorinated Ester Synthesis and Reactivity
While methods for synthesizing fluorinated esters are established, significant research gaps and opportunities remain. A primary challenge is the development of more efficient, selective, and environmentally benign fluorination methods. news-medical.net Many traditional fluorinating reagents can be harsh and difficult to handle. news-medical.net
Emerging research directions include:
Late-Stage Fluorination: Developing methods to introduce fluorine atoms into complex molecules at a late stage of the synthesis is highly desirable, as it allows for the rapid diversification of drug candidates and other functional molecules. nih.govacs.org
New Catalytic Systems: The design of novel catalysts for fluorination and for reactions involving fluorinated substrates continues to be an active area of research. nih.gov
Understanding Solvent Effects: Further investigation into the unique solvent properties of fluorinated alcohols and their application in synthesis is ongoing. rsc.org
Exploring Novel Applications: The synthesis of new fluorinated esters, like 2,2-difluorooctyl acetate (B1210297), opens avenues for studying their physical properties and potential applications in areas such as advanced lubricants, non-flammable electrolytes for batteries, and functional polymers. cip.com.cnresearchgate.netrsc.org The systematic study of how the placement and number of fluorine atoms in an ester chain affect properties like viscosity, thermal stability, and miscibility remains a fertile ground for investigation. nih.gov
Detailed Research Findings: Synthesis of 2,2-Difluorooctyl Acetate
The synthesis of the target compound, 2,2-difluorooctyl acetate , would be a two-step process: first, the synthesis of the precursor alcohol, 2,2-difluorooctan-1-ol, followed by its esterification with acetic acid.
Step 1: Synthesis of 2,2-difluorooctan-1-ol (Hypothetical Route)
Based on established methodologies for geminal difluorination, a viable route to 2,2-difluorooctan-1-ol would start from a derivative of octanoic acid, such as ethyl octanoate (B1194180).
Formation of a β-keto ester: Claisen condensation of ethyl octanoate with ethyl acetate would yield ethyl 2-oxodecanoate.
Fluorination: Treatment of the resulting β-keto ester with an electrophilic fluorinating agent (e.g., Selectfluor) would produce ethyl 2,2-difluoro-3-oxodecanoate.
Keton-Cleavage: Cleavage of the keto group under specific conditions would yield ethyl 2,2-difluorooctanoate.
Reduction: Reduction of the ester functionality using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would furnish the desired alcohol, 2,2-difluorooctan-1-ol.
Step 2: Esterification
The final step is the Fischer esterification of the synthesized fluorinated alcohol with acetic acid.
Table 2: Hypothetical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 2,2-difluorooctan-1-ol, Acetic Acid | Formation of the ester |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carbonyl oxygen of acetic acid, making it more electrophilic. masterorganicchemistry.com |
| Stoichiometry | Excess of Acetic Acid | To drive the equilibrium towards the product side (Le Châtelier's principle). masterorganicchemistry.com |
| Temperature | Heating (e.g., 60-70°C) | To increase the reaction rate. uakron.edu |
| Workup | Neutralization and Extraction | To isolate the final ester product from the acid catalyst and excess reactants. |
The reaction proceeds via protonation of the acetic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the final ester, 2,2-difluorooctyl acetate. masterorganicchemistry.com
Structure
2D Structure
Properties
CAS No. |
61350-07-0 |
|---|---|
Molecular Formula |
C10H20F2O3 |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
acetic acid;2,2-difluorooctan-1-ol |
InChI |
InChI=1S/C8H16F2O.C2H4O2/c1-2-3-4-5-6-8(9,10)7-11;1-2(3)4/h11H,2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
GTVPAKDBJOSAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CO)(F)F.CC(=O)O |
Origin of Product |
United States |
Mechanistic Pathways and Chemical Reactivity of 2,2 Difluorooctyl Acetate
Mechanistic Elucidation of Esterification with Fluorinated Alcohols
The synthesis of 2,2-difluorooctyl acetate (B1210297) is achieved through the esterification of 2,2-difluorooctan-1-ol with acetic acid. The electron-withdrawing nature of the fluorine atoms on the alcohol substrate significantly influences the reaction mechanism compared to non-fluorinated analogues.
The Fischer esterification is a classic acid-catalyzed reaction that proceeds through a series of equilibrium steps. masterorganicchemistry.comchemguide.co.uk The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com
For fluorinated alcohols such as 2,2-difluorooctan-1-ol, the nucleophilicity of the alcohol's oxygen atom is reduced due to the strong inductive effect of the nearby fluorine atoms. This decrease in nucleophilicity can alter the rate-determining step of the reaction. In typical Fischer esterifications, the attack of the alcohol on the protonated carbonyl can be the rate-limiting step. masterorganicchemistry.com With a less nucleophilic fluorinated alcohol, this step is expected to have a higher activation barrier.
Given that the esterification reaction is slow and reversible, catalysis is essential. chemguide.co.uk Strong acids like concentrated sulfuric acid or dry hydrogen chloride are typical catalysts. chemguide.co.uk The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic fluorinated alcohol. masterorganicchemistry.commasterorganicchemistry.com The rate of esterification is dependent on factors including reactant concentrations, temperature, and the presence of a catalyst which lowers the activation energy. sparkl.me
The choice of solvent can also have a remarkable effect on the reaction. Often, the alcohol reactant itself is used in large excess to serve as the solvent and to shift the reaction equilibrium toward the products, according to Le Châtelier's Principle. masterorganicchemistry.comchemguide.co.uk In the context of fluorinated compounds, fluorinated alcohol solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have emerged as powerful media for promoting challenging reactions. rsc.orgrsc.orgrsc.org These solvents possess unique properties, including high ionizing power and a strong ability to form hydrogen bonds, which can stabilize charged intermediates and transition states. rsc.orgrsc.org Although 2,2-difluorooctan-1-ol is a reactant, the use of a fluorinated co-solvent could potentially enhance the reaction rate by favorably influencing the electronic properties of the transition state. rsc.org For instance, fluorinated solvents have been shown to be critical in certain C-H activation reactions, highlighting their non-innocent role in catalysis. rsc.orgrsc.org
Some modern methods bypass traditional acid catalysis. For example, XtalFluor-E has been used to mediate the direct esterification of carboxylic acids with perfluorinated alcohols, proceeding through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate rather than an acyl fluoride (B91410). nih.gov Another approach involves using metal-organic frameworks (MOFs) like UiO-66-NH2 as heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids, where the amino groups on the catalyst are believed to activate the alcohol. rsc.org
| Factor | Influence on Reaction | Example/Mechanism | Reference |
|---|---|---|---|
| Substrate Electronics | Electron-withdrawing fluorine atoms decrease the alcohol's nucleophilicity, slowing the rate of attack on the carbonyl. | The C-F bonds in 2,2-difluorooctan-1-ol reduce electron density on the hydroxyl oxygen. | masterorganicchemistry.com |
| Acid Catalysis | Increases the electrophilicity of the carboxylic acid's carbonyl carbon by protonation. | H₂SO₄ or TsOH are commonly used to facilitate the reaction. | chemguide.co.uk |
| Le Châtelier's Principle | Using excess alcohol or removing water drives the equilibrium towards ester formation. | The reaction is run using the alcohol as the solvent. | masterorganicchemistry.comchemguide.co.uk |
| Fluorinated Solvents | Can stabilize intermediates and transition states through hydrogen bonding and high polarity. | HFIP and TFE have been shown to promote various challenging reactions. | rsc.orgrsc.org |
| Alternative Reagents | Specialized reagents can enable esterification under different mechanistic pathways. | XtalFluor-E mediates esterification without forming an acyl fluoride intermediate. | nih.gov |
Reactivity of the C-F Bond in 2,2-Difluorooctyl Acetate
The C-F bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.net The gem-difluorinated moiety in 2,2-difluorooctyl acetate is relatively inert, but under specific conditions, these C-F bonds can be targeted for functionalization.
Activating the C(sp³)–F bonds in unactivated gem-difluoroalkanes is a formidable task. researchgate.net One successful strategy involves single electron reduction . Visible-light photoredox catalysis has been employed to achieve the selective cleavage of a single C-F bond in trifluoromethyl ketones. nih.gov In this process, the substrate receives an electron to form a radical anion, which then fragments to eliminate a fluoride ion and generate a difluoromethyl radical. This radical can then participate in further reactions. nih.gov A similar approach could be envisioned for 2,2-difluorooctyl acetate, where single-electron reduction would lead to a difluoroalkyl radical at the C2 position.
Another strategy is fluoride transfer , often facilitated by strong Lewis acids or a combination of Lewis acids and bases. researchgate.net For instance, frustrated Lewis pairs have been used to abstract a fluoride ion from gem-difluoromethyl compounds. researchgate.net Aluminum-based Lewis acids have also been shown to mediate the selective defluorination of unactivated gem-difluoroalkanes, leading to various products depending on the specific reagent used. researchgate.net Density functional theory calculations have explored a concerted electron-fluoride transfer mechanism using Lewis base-boryl radicals to activate C-F bonds, generating an alkyl radical. chemrxiv.org
Transition metal catalysis offers a powerful toolkit for C-F bond functionalization. While direct activation of the C(sp³)-F bond in a gem-difluoroalkane moiety is challenging, related gem-difluoroalkenes are more readily functionalized. nih.gov Many of these reactions proceed through a β-fluoride elimination pathway from a β-fluoroalkylmetal intermediate. nih.govnih.gov
Borylation: Copper-catalyzed defluoroborylation of gem-difluoroalkenes is a known transformation that yields α-boryl-α-fluoroalkenes. nih.gov Similarly, iron(II) chloride has been shown to catalyze the boration/β-fluorine elimination of trifluoromethyl alkenes to produce gem-difluoroallylboronates. acs.org These methods transform a C-F bond into a versatile C-B bond.
Cross-Coupling Reactions: Palladium and copper catalysts are widely used for cross-coupling reactions. Synergistic Cu/Pd catalysis has been used for the borodifluorovinylation of alkynes to create gem-difluorinated 1,3-dienes. nih.gov Nickel catalysis has proven effective for the difluoromethylation of aryl halides using a stable difluoromethyl zinc reagent at room temperature. acs.org While these examples involve different starting materials, they establish the principle that transition metals can mediate the formation of new C-C bonds at a fluorinated carbon center. The functionalization of the gem-difluoro group in 2,2-difluorooctyl acetate via cross-coupling would likely require prior transformation to a more reactive species, but it highlights a potential pathway for derivatization.
The generation of carbon-centered radicals at gem-difluorinated positions is a key strategy for their functionalization. rsc.org As mentioned, single electron reduction is one way to generate such radicals. nih.gov These radicals can then undergo various transformations.
Visible light-mediated radical reactions have been developed for synthesizing gem-difluorinated compounds. nih.govnih.gov For example, a cascade radical cyclization between functionalized difluoromethyl chlorides and alkenes has been used to synthesize gem-difluorinated fused quinolines. nih.gov Another study describes the visible light-driven radical addition of a 2,2-difluoroacetate derivative to alkenes or alkynes. nih.gov
The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, has also been studied with gem-difluorinated cycloalkyl building blocks. acs.orgchemrxiv.org Interestingly, it was observed that 2,2-difluorinated analogues demonstrated diminished activity compared to their non-fluorinated or 4,4-difluorinated counterparts, an effect potentially linked to higher oxidation potentials and other factors like radical nucleophilicity. acs.orgchemrxiv.org This suggests that forming a radical at the C2 position of the octyl chain in 2,2-difluorooctyl acetate might be more challenging than at other positions, but once formed, it could engage in similar C-H functionalization reactions.
| Reaction Type | Strategy | Key Intermediates/Reagents | Potential Product Type | Reference |
|---|---|---|---|---|
| C-F Activation | Single Electron Reduction | Photoredox catalyst, visible light | Difluoroalkyl radical | nih.gov |
| Fluoride Transfer | Lewis acids (e.g., Al-based), Frustrated Lewis Pairs | Carbocation or fluoroalkene | researchgate.net | |
| Transition Metal Catalysis | Borylation | Cu or Fe catalyst, diboron (B99234) reagent | Borylated difluoro-compound | nih.govacs.org |
| Cross-Coupling | Pd, Ni, or Cu catalyst | C-C or C-heteroatom bond formation | nih.govacs.org | |
| Radical Reactions | Radical Generation | Visible light photocatalysis, radical initiators | Difluoroalkyl radical | nih.govnih.gov |
| Radical Addition (Minisci) | Radical precursor, electron-deficient arene | Alkylated arene | acs.orgchemrxiv.org |
Hydrolytic Stability and Transesterification Pathways of 2,2-Difluorooctyl Acetate
The chemical behavior of 2,2-difluorooctyl acetate, particularly its stability in the presence of water and its potential for transformation into other esters, is dictated by the electronic and steric effects of the fluorine atoms and the octyl group. While specific experimental data on the hydrolytic stability and transesterification of 2,2-difluorooctyl acetate is not extensively available in public literature, its reactivity can be inferred from the well-established principles of ester chemistry and studies on analogous fluorinated and non-fluorinated esters.
Hydrolytic Stability of 2,2-Difluorooctyl Acetate
Hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol, a reaction that can be catalyzed by acid or base. The stability of an ester towards hydrolysis is influenced by factors such as the electronic nature of the substituents on the alcohol and acyl moieties, as well as steric hindrance around the carbonyl group.
The presence of two electron-withdrawing fluorine atoms on the carbon adjacent to the oxygen atom of the alcohol moiety (the α-carbon) in 2,2-difluorooctyl acetate is expected to significantly influence its hydrolytic stability. These fluorine atoms exert a strong negative inductive effect (-I effect), which withdraws electron density from the surrounding atoms, including the ester oxygen. This makes the oxygen atom less basic and a poorer leaving group, which would generally be expected to decrease the rate of hydrolysis under certain conditions.
However, the electron-withdrawing nature of the fluorine atoms also makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This effect is often dominant in determining the rate of hydrolysis, particularly under basic conditions.
Influence of pH on Hydrolytic Stability
The rate of hydrolysis of esters is highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
For 2,2-difluorooctyl acetate, the electron-withdrawing fluorine atoms are expected to accelerate base-catalyzed hydrolysis due to the increased electrophilicity of the carbonyl carbon. The effect on acid-catalyzed hydrolysis is more complex, as it involves a balance between the increased susceptibility to nucleophilic attack and the decreased basicity of the carbonyl oxygen.
Comparative Hydrolytic Stability
| Compound | Alcohol Moiety | Key Electronic/Steric Factors | Expected Relative Rate of Hydrolysis (Basic Conditions) |
| Octyl Acetate | Octan-1-ol | Alkyl group (electron-donating) | Base |
| 2-Fluorooctyl Acetate | 2-Fluorooctan-1-ol | One fluorine atom (electron-withdrawing) | Faster than Octyl Acetate |
| 2,2-Difluorooctyl Acetate | 2,2-Difluorooctan-1-ol | Two fluorine atoms (strong electron-withdrawing) | Fastest |
| 2,2-Dimethylpropyl Acetate (Neopentyl Acetate) | 2,2-Dimethylpropan-1-ol | Steric hindrance from t-butyl group | Slowest |
This table presents expected qualitative trends based on chemical principles, not quantitative experimental data.
Transesterification Pathways of 2,2-Difluorooctyl Acetate
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. The general mechanism is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.
Catalysts and Reaction Conditions
The transesterification of 2,2-difluorooctyl acetate can be achieved using various catalysts and reaction conditions, which are summarized in the table below. The choice of catalyst depends on the desired product and the sensitivity of the reactants to the reaction conditions.
| Catalyst Type | Example Catalyst | Reaction Conditions | Mechanism |
| Acid Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Typically requires elevated temperatures and removal of the leaving alcohol to drive the equilibrium. | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the new alcohol. |
| Base Catalyst | Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃) | Generally proceeds under milder conditions than acid catalysis. The alkoxide of the new alcohol is the active nucleophile. | Nucleophilic acyl substitution via a tetrahedral intermediate. |
| Organometallic Catalysts | Tin(II) Acetylacetonate, Titanium(IV) Isopropoxide | Often used for specific applications, can offer high selectivity under mild conditions. | Coordination of the catalyst to the carbonyl oxygen activates the ester towards nucleophilic attack. |
| Enzymatic Catalysts | Lipases | Highly specific and operate under mild conditions (pH and temperature). | Formation of an acyl-enzyme intermediate followed by reaction with the new alcohol. |
Reactivity in Transesterification
The reactivity of 2,2-difluorooctyl acetate in transesterification reactions is influenced by the same factors that affect its hydrolytic stability. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by other alcohols.
The steric bulk of the 2,2-difluorooctyl group is not significantly different from that of a standard octyl group, suggesting that steric hindrance at the alcohol portion of the ester is not a major impediment to the reaction. The primary factor influencing its reactivity in transesterification is the electronic effect of the fluorine atoms.
The outcome of a transesterification reaction is governed by the relative concentrations of the reactants and products, as the reaction is typically reversible. To drive the reaction to completion, the leaving alcohol (2,2-difluorooctan-1-ol) is often removed from the reaction mixture by distillation, especially if it is more volatile than the reacting alcohol.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei in 2,2-difluorooctyl acetate (B1210297) allows for a multi-faceted and comprehensive NMR investigation.
One-dimensional NMR provides the foundational data for assigning the core structure of the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The acetate methyl protons (CH₃COO-) would appear as a sharp singlet. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂CF₂-) are expected to be shifted downfield and appear as a triplet due to coupling with the two adjacent fluorine atoms. The remaining methylene groups of the hexyl chain will produce complex, overlapping multiplets in the typical aliphatic region, while the terminal methyl group will be an upfield triplet.
¹³C NMR Spectroscopy : In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon of the ester is expected at the lowest field. The most characteristic signal is that of the C-2 carbon, which is directly bonded to two fluorine atoms. This signal will appear as a triplet due to one-bond ¹³C-¹⁹F coupling. The hybridization of the carbon atom is a primary determinant of its chemical shift, with sp² carbons appearing at a lower field than sp³ carbons. thieme-connect.de The methylene carbon adjacent to the oxygen (C-1) and the carbons of the alkyl chain will have distinct chemical shifts, which can be assigned with the help of 2D NMR techniques.
¹⁹F NMR Spectroscopy : ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. huji.ac.ilwikipedia.org For 2,2-difluorooctyl acetate, the two fluorine atoms at the C-2 position are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two neighboring protons on C-1 (²JFH). The large magnitude of fluorine coupling constants is a typical feature. wikipedia.org The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F isotope make it a highly responsive nucleus for NMR analysis. wikipedia.orgaiinmr.com
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 2,2-Difluorooctyl Acetate
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant |
|---|---|---|---|---|
| ¹H | CH₃-COO- | ~2.1 | Singlet (s) | - |
| -O-CH₂-CF₂- (H-1) | ~4.3 | Triplet (t) | ³JHF ≈ 12-15 Hz | |
| -CF₂-CH₂- (H-3) | ~2.0 | Triplet of triplets (tt) | ³JHH, ⁴JHF | |
| -(CH₂)₄- | ~1.3-1.5 | Multiplet (m) | - | |
| -CH₃ (H-8) | ~0.9 | Triplet (t) | ³JHH ≈ 7 Hz | |
| ¹³C | CH₃-COO- | ~170 | Singlet (s) | - |
| -O-CH₂-CF₂- (C-1) | ~68 | Triplet (t) | ²JCF ≈ 20-30 Hz | |
| -CF₂- | ~120 | Triplet (t) | ¹JCF ≈ 240-250 Hz | |
| Alkyl chain (-CH₂-) | ~22-35 | Singlets (s) | - | |
| CH₃-COO- | ~21 | Singlet (s) | - | |
| ¹⁹F | -CF₂- | ~ -110 to -115 | Triplet (t) | ³JFH ≈ 12-15 Hz |
2D NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by mapping the connectivity between atoms. scielo.br
COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 2,2-difluorooctyl acetate, COSY would show correlations between adjacent protons in the octyl chain, for example, between the protons on C-3 and C-4, C-4 and C-5, and so on, confirming the sequence of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It is a highly sensitive technique that would be used to definitively assign each protonated carbon signal in the ¹³C spectrum by correlating it to its known proton signal. sdsu.edulibretexts.org For instance, the proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~68 ppm, assigning them both to the -OCH₂- group (H-1 and C-1).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for mapping the complete molecular skeleton, as it detects longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.orgyoutube.com Key HMBC correlations would connect the distinct parts of the molecule. For example, a cross-peak between the acetate methyl protons (~2.1 ppm) and the carbonyl carbon (~170 ppm) would confirm the acetate group. Crucially, correlations from the C-1 methylene protons (~4.3 ppm) to both the carbonyl carbon and the C-2 (CF₂) carbon would unambiguously link the acetate group to the 2,2-difluorooctanol moiety. ustc.edu.cn
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Proton Signal (¹H) | Correlated Nucleus | Significance |
|---|---|---|---|
| COSY | H-3 (~2.0 ppm) | H-4 (~1.4 ppm) | Confirms alkyl chain connectivity. |
| HSQC | H-1 (~4.3 ppm) | C-1 (~68 ppm) | Assigns the -OCH₂- group. |
| HMBC | CH₃-COO- (~2.1 ppm) | C=O (~170 ppm) | Confirms the acetate fragment. |
| H-1 (~4.3 ppm) | C=O (~170 ppm) and CF₂ (~120 ppm) | Links the acetate group to the fluorinated alcohol moiety. |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint."
The IR and Raman spectra of 2,2-difluorooctyl acetate are dominated by vibrations characteristic of its functional groups.
Ester Linkage : The most prominent feature of an ester is the carbonyl (C=O) stretching vibration. In fluorinated esters, this band is known to shift to a higher frequency (wavenumber) compared to their non-fluorinated analogs due to the strong electron-withdrawing inductive effect of the fluorine atoms. acs.org This absorption is expected to be strong and sharp, appearing in the 1790–1820 cm⁻¹ region in the IR spectrum. pdx.edu The C-O stretching vibrations of the ester group will also be present, typically in the 1300-1000 cm⁻¹ range. The ester carbonyl vibration is a sensitive probe of the local electrostatic environment. nih.gov
C-F Bonds : Carbon-fluorine bonds give rise to very intense absorption bands in the IR spectrum due to the large change in dipole moment during vibration. The C-F stretching modes are typically found in the 1100–1000 cm⁻¹ region. For a CF₂ group, symmetric and asymmetric stretching modes are expected.
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850–3000 | Medium-Strong |
| C=O Stretch (Ester) | -COO- | 1790–1820 | Very Strong |
| C-F Stretch | -CF₂- | 1000–1100 | Very Strong |
| C-O Stretch | -COO- | 1000–1300 | Strong |
The flexibility of the octyl chain allows the molecule to adopt various conformations (rotational isomers). These different conformers can, in principle, be distinguished by vibrational spectroscopy. The "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) is particularly sensitive to subtle changes in molecular geometry. Different conformers would exhibit slightly different vibrational frequencies for certain bending and stretching modes. By analyzing the spectra, potentially at varying temperatures or in different phases, it may be possible to identify the dominant conformers in the sample and gain insight into the molecule's three-dimensional preferences. Raman spectroscopy, in particular, can be well-suited to investigate binding conditions and supramolecular bonding. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
HRMS is a critical technique for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. escholarship.org
Molecular Formula Confirmation : HRMS provides a highly accurate mass measurement of the molecular ion. For 2,2-difluorooctyl acetate, the expected molecular formula is C₁₀H₁₈F₂O₂. HRMS can measure the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to within a few parts per million (ppm), which allows for the unambiguous confirmation of this formula, distinguishing it from any other combination of atoms with the same nominal mass.
Fragmentation Studies : When subjected to ionization techniques like Electron Ionization (EI), the molecule fragments in a predictable manner. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. kobv.de For 2,2-difluorooctyl acetate, characteristic fragmentation pathways would include:
Formation of the acetyl cation [CH₃CO]⁺ at m/z 43.
Loss of an acetoxy radical to give the [C₈H₁₅F₂]⁺ cation.
Alpha-cleavage at the C2-C3 bond.
Cleavage of C-C bonds along the alkyl chain, leading to a series of hydrocarbon fragments.
Table 4: Predicted Major Fragments in High-Resolution Mass Spectrometry
| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₀H₁₈F₂O₂ | 208.1275 |
| [M - CH₃CO]⁺ | C₈H₁₅F₂O | 165.1091 |
| [M - CH₃COO]⁺ | C₈H₁₅F₂ | 149.1142 |
| [CH₃CO]⁺ | C₂H₃O | 43.0184 |
X-ray Crystallography for Solid-State Molecular Architecture
General Principles and Significance:
The process of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision. nih.gov
Potential Insights for Acetic Acid; 2,2-difluorooctan-1-ol:
For acetic acid; 2,2-difluorooctan-1-ol, crystallographic analysis would elucidate:
Conformation of the Octyl Chain: The precise gauche and anti-conformations of the C-C bonds in the difluorinated octyl chain would be determined.
Orientation of the Ester Group: The planarity and orientation of the acetate group relative to the alcohol moiety would be established.
Intermolecular Interactions: The presence and nature of any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions involving the fluorine atoms and the carbonyl group, would be identified. These interactions govern the crystal packing and influence physical properties like melting point and solubility. The study of fluorinated compounds has shown that fluorine atoms can participate in various non-covalent interactions. rsc.org
Data Table of Potential Crystallographic Parameters (Hypothetical):
Should single crystals of acetic acid; 2,2-difluorooctan-1-ol be obtained and analyzed, the resulting data would be presented in a crystallographic information file (CIF). A summary of the key parameters would typically be presented in a table similar to the one below.
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Calculated Density (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Environmental Behavior and Biogeochemical Transformations of Fluorinated Octanol Derivatives
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes such as photolysis and hydrolysis. For an ester like Acetic acid;2,2-difluorooctan-1-ol, these pathways are critical in initiating its breakdown in the environment, particularly in atmospheric and aquatic systems.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this primarily involves indirect photolysis, where atmospheric radicals, such as the hydroxyl radical (•OH), initiate the degradation process.
For fluorinated esters, atmospheric degradation is expected to be initiated mainly by reactions with •OH radicals. researchgate.net These reactions typically involve the abstraction of a hydrogen atom from the alcohol or acid moiety of the ester. For this compound, the degradation of its alcohol component, 2,2-difluorooctan-1-ol, would be of primary interest following any initial transformation.
Studies on fluorotelomer alcohols (FTOHs), which serve as structural analogs, show that their atmospheric oxidation, initiated by •OH radicals, leads to the formation of corresponding aldehydes. oup.comutoronto.ca These aldehydes can be further oxidized to form a variety of poly- and perfluorinated carboxylic acids (PFCAs). For example, the aqueous photolysis of 8:2 FTOH in the presence of an •OH radical source yields products such as 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and ultimately the stable perfluorooctanoic acid (PFOA). oup.comnih.gov It is plausible that the 2,2-difluorooctan-1-ol portion of the parent ester would undergo a similar oxidative degradation cascade if exposed to photolytic conditions.
Table 1: Photodegradation Products of 8:2 Fluorotelomer Alcohol (8:2 FTOH)
| Parent Compound | Degradation Process | Major Products | Minor Products | Reference |
|---|---|---|---|---|
| 8:2 FTOH | Aqueous Photolysis (with H₂O₂) | 8:2 Fluorotelomer Aldehyde, 8:2 FTCA, PFOA | 8:2 FTUCA, PFNA | nih.gov |
| 8:2 FTOH | Atmospheric Oxidation (with Cl atoms as •OH surrogate) | Perfluorinated Carboxylic Acids (PFCAs) | COF₂ | utoronto.ca |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the ester linkage is susceptible to hydrolysis, which would cleave the molecule into its constituent parts: acetic acid and 2,2-difluorooctan-1-ol.
The rate of ester hydrolysis is dependent on pH and temperature. nist.gov Research on C-terminal partially fluorinated ethyl esters of N-acetylproline demonstrates that the hydrolytic stability of esters decreases as the number of fluorine atoms in the alcohol moiety increases. nih.gov The introduction of a single fluorine atom to an ethyl ester was found to decrease its half-life by a factor of approximately eight under alkaline conditions. nih.gov This suggests that the presence of the two fluorine atoms in 2,2-difluorooctan-1-ol would likely render the ester bond more susceptible to hydrolysis compared to its non-fluorinated counterpart.
Once hydrolysis occurs, the degradation pathways of the two resulting products diverge significantly. Acetic acid is a readily biodegradable substance that is rapidly broken down into harmless products in the environment. dcceew.gov.ausantos.com Conversely, the resulting fluorinated alcohol, 2,2-difluorooctan-1-ol, would persist and undergo further degradation via the pathways described for fluorinated alcohols. The stability of fluorinated esters can be tailored over a wide pH range by varying the number of fluorine atoms, indicating that such compounds can be designed for specific environmental persistence. nih.gov
Biotransformation and Microbial Degradation
Biotransformation by microorganisms is a crucial process determining the ultimate environmental fate of many organic pollutants. The presence, number, and position of fluorine atoms in a molecule heavily influence its susceptibility to microbial attack.
Following the likely hydrolysis of this compound, the resulting 2,2-difluorooctan-1-ol becomes available for microbial degradation. Extensive research on fluorotelomer alcohols (FTOHs) provides significant insight into the potential fate of such compounds. FTOHs are known to biodegrade under both aerobic and anaerobic conditions, though the pathways and end products differ. researchgate.netnih.gov
Under aerobic conditions, the biodegradation of FTOHs is a well-documented source of persistent PFCAs. researchgate.netnih.gov The general pathway involves the oxidation of the alcohol group to an aldehyde, which is then oxidized to a carboxylic acid (an n:2 FTCA). researchgate.net This intermediate can then undergo further transformations, including beta-oxidation, ultimately leading to the formation of stable PFCAs like PFOA from 8:2 FTOH. nih.govnih.gov Studies with 6:2 FTOH show it degrades to perfluorohexanoic acid (PFHxA) and shorter-chain PFCAs like perfluoropentanoic acid (PFPeA). nih.gov
Anaerobic biodegradation of FTOHs also occurs, though the transformation rates can be different. researchgate.net Studies on 8:2 FTOH in anaerobic activated sludge have identified a variety of poly- and perfluorinated metabolites, with PFOA being a major terminal product. nih.gov The anaerobic pathways also involve the formation of unsaturated intermediates like 8:2 FTUA (2H-perfluoro-2-decenoic acid). nih.gov
Table 2: Summary of Fluorotelomer Alcohol (FTOH) Biodegradation Studies
| Compound | Condition | Key Metabolites/Products | Reference |
|---|---|---|---|
| 8:2 FTOH | Aerobic (Mixed Microbial System) | 8:2 FTCA, 8:2 FTUA, PFOA | nih.gov |
| 8:2 FTOH | Aerobic (Activated Sludge) | PFOA, PFHpA | researchgate.net |
| 8:2 FTOH | Anaerobic (Activated Sludge) | 8:2 FTUA, PFOA, PFPeA, PFBA | nih.gov |
| 6:2 FTOH | Aerobic (Soil) | PFPeA, PFHxA, 5:3 Acid | nih.gov |
| 4:2, 6:2, 8:2 FTOHs | Aerobic (Pseudomonas strains) | x:2 Ketones, x:2 sFTOHs, PFCAs | nih.gov |
The biodegradation of fluorinated compounds is not a universal microbial trait and is often carried out by specific microorganisms possessing the necessary enzymatic machinery. nih.gov Alkane-degrading bacteria, such as Pseudomonas oleovorans and Pseudomonas butanovora, have been shown to be capable of transforming FTOHs. nih.govresearchgate.net These bacteria utilize enzymes like monooxygenases to initiate an attack on the non-fluorinated portion of the molecule, which is a common strategy for degrading recalcitrant compounds. mdpi.comnih.gov
Oxidoreductase enzymes, particularly oxygenases, play a key role by introducing oxygen atoms into the organic molecule, which increases its reactivity and can lead to ring cleavage in aromatic compounds or, in this case, oxidation of the alcohol group. nih.gov The initial oxidation of the FTOH to an aldehyde is a critical first step catalyzed by these microbial enzymes. researchgate.net
However, the biodegradation process faces significant hurdles. The release of fluoride (B91410) ions during degradation can be toxic to the microorganisms. asm.orgnih.gov Some bacteria have evolved detoxification mechanisms, such as fluoride-proton antiporters, to expel fluoride from the cell, a necessary feature for any microbe that can effectively biodegrade organofluorine compounds. asm.orgnih.gov
The strong carbon-fluorine bond is a primary reason for the high persistence of many fluorinated compounds. mdpi.comnih.gov The degree and pattern of fluorine substitution on a molecule have a profound effect on its biodegradability.
Generally, as the number of fluorine atoms on an aliphatic carbon increases, the strength of the C-F bonds increases, making the compound more resistant to degradation. mdpi.com Studies have shown that while fluoroacetate (B1212596) can be readily degraded by some microorganisms, the di- and trifluoroacetates are recalcitrant. mdpi.com This principle extends to more complex molecules. For instance, in a study of fluorinated peptides, the extent of defluorination by soil microbes decreased as the number of fluorine atoms on the amino acid residue increased (monofluoroethylglycine > difluoroethylglycine (B13598732) > trifluoroethylglycine). acs.org Similarly, a study on short-chain fluorinated carboxylic acids found that microbial defluorination was highly structure-dependent, with increased fluorine substitution negatively impacting the activity of dehalogenase enzymes. acs.org
This suggests that for the degradation of 2,2-difluorooctan-1-ol, the two fluorine atoms on the second carbon create a significant barrier to microbial attack at that position. Degradation is therefore more likely to initiate at the terminal alcohol functional group, a site remote from the fluorinated carbons, which is consistent with the pathways observed for FTOHs. researchgate.netmdpi.com The persistence of the resulting fluorinated intermediates will be dictated by their chain length and degree of fluorination. nih.govnih.gov
Formation of Transformation Products and Metabolites
The environmental fate of fluorinated octanol (B41247) derivatives, such as 2,2-difluorooctan-1-ol, is a subject of significant concern due to the potential for these compounds to degrade into persistent and mobile end-products. The transformation of these parent compounds in the environment is a complex process that can lead to the formation of a variety of intermediate species and terminal metabolites.
Identification of Fluorinated Carboxylic Acids (PFCAs) as Potential End-Products
Research has increasingly pointed to the role of fluorinated alcohols, like fluorotelomer alcohols (FTOHs), as precursors to perfluorinated carboxylic acids (PFCAs), which are known for their persistence in the environment. acs.orgscholaris.ca The atmospheric degradation of FTOHs has been identified as a significant source of a suite of PFCAs. acs.org While direct studies on 2,2-difluorooctan-1-ol are limited, the established degradation pathways for other FTOHs suggest that it would also likely be transformed into PFCAs. The degradation process generally involves the oxidation of the non-fluorinated part of the molecule, leading to the eventual formation of shorter-chain PFCAs. nih.gov
The transformation of FTOHs can result in the formation of various PFCAs, with the chain length of the resulting acid depending on the structure of the parent alcohol. For an eight-carbon fluorinated alcohol, it is plausible that degradation could lead to the formation of perfluorooctanoic acid (PFOA) and other shorter-chain PFCAs. researchgate.net The general pathway involves initial oxidation of the alcohol group, followed by further degradation of the carbon chain.
Table 1: Potential Perfluorinated Carboxylic Acid (PFCA) End-Products from the Degradation of Fluorinated Alcohols
| Parent Compound Family | Potential End-Products | Environmental Significance |
| Fluorotelomer Alcohols (FTOHs) | Perfluorocarboxylic Acids (PFCAs) | High persistence, potential for bioaccumulation, and widespread environmental distribution. |
| 2,2-difluorooctan-1-ol (inferred) | Shorter-chain PFCAs, potentially including difluoroacetic acid | Persistent and mobile in the environment. |
Understanding Degradation Cascades and Intermediate Species
The transformation of fluorinated alcohols into PFCAs is not a direct process but rather a cascade of reactions involving several intermediate species. For FTOHs, atmospheric degradation is often initiated by reaction with hydroxyl (OH) radicals. acs.org This leads to the formation of a variety of intermediate products before the final, stable PFCAs are formed.
While the specific degradation cascade for 2,2-difluorooctan-1-ol has not been detailed in available research, the general mechanism for FTOHs can be inferred. The process typically starts with the abstraction of a hydrogen atom from the carbon-bearing the hydroxyl group. This is followed by a series of oxidation steps. The intermediates in these cascades can themselves be reactive and have their own environmental impacts before they are fully degraded.
Environmental Transport and Distribution Mechanisms
The movement and final destination of fluorinated compounds like 2,2-difluorooctan-1-ol and its transformation products in the environment are governed by their physical and chemical properties, which influence their interaction with different environmental compartments.
Sorption to Environmental Matrices (e.g., Soil, Sediment)
The tendency of a chemical to bind to soil and sediment is a critical factor in its environmental mobility. For per- and polyfluoroalkyl substances (PFAS), sorption behavior is influenced by factors such as the compound's chain length, functional group, and the characteristics of the environmental matrix, including organic carbon content and pH. researchgate.netnih.govnih.gov
Generally, longer-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and PFOA, exhibit stronger sorption to soil and sediment compared to their shorter-chain counterparts. researchgate.netnih.gov The sorption affinity of PFAS tends to increase with the hydrophobicity of the compound. researchgate.net Sediment organic carbon is a dominant parameter affecting the sorption of perfluorochemical surfactants, indicating the importance of hydrophobic interactions. nih.gov However, electrostatic interactions also play a role, with sorption increasing with higher calcium concentrations and lower pH. nih.gov
Given its structure, 2,2-difluorooctan-1-ol would likely exhibit some degree of sorption to soil and sediment, influenced by the organic matter content of these matrices. Its degradation products, particularly any resulting PFCAs, would also be subject to these sorption processes, which would affect their transport in aquatic and terrestrial systems.
Table 2: Factors Influencing the Sorption of Fluorinated Compounds
| Factor | Influence on Sorption | Reference |
| Perfluorocarbon Chain Length | Longer chains generally lead to stronger sorption. | nih.gov |
| Functional Group | Sulfonate groups can lead to stronger sorption than carboxylate groups. | nih.gov |
| Soil/Sediment Organic Carbon | Higher organic carbon content generally increases sorption. | nih.gov |
| pH | Lower pH can increase sorption for some PFAS. | nih.govnih.gov |
| Cation Concentration (e.g., Ca2+) | Increased concentrations can enhance sorption. | nih.gov |
Volatilization and Atmospheric Transport Considerations
Volatilization from water or soil surfaces into the atmosphere is another key transport pathway for certain organic compounds. The potential for a compound to volatilize is related to its vapor pressure and its Henry's Law constant. epa.gov Fluorotelomer alcohols are known to be volatile and can be transported over long distances in the atmosphere. acs.org This atmospheric transport is a significant mechanism for the widespread distribution of these compounds and their subsequent degradation to PFCAs in remote environments. acs.org
While specific data on the volatility of 2,2-difluorooctan-1-ol is not available, its structure as a fluorinated alcohol suggests it may have a tendency to volatilize. nih.gov The presence of fluorine atoms can influence a molecule's physical properties, including its volatility. The potential for volatilization from water surfaces is a complex process influenced by factors such as water turbulence and the compound's Henry's Law constant. epa.govresearchgate.net If 2,2-difluorooctan-1-ol is volatile, it could be subject to atmospheric transport, contributing to the broader environmental distribution of fluorinated compounds.
Applications in Advanced Organic Synthesis and Materials Science Non Clinical
2,2-Difluorooctyl Acetate (B1210297) as a Building Block in Complex Molecular Architectures
The true potential of 2,2-difluorooctyl acetate in organic synthesis lies in its role as a versatile building block. The gem-difluoromethylene (-CF2-) group is a known bioisostere for carbonyl groups, ether linkages, and other functionalities, which can enhance the metabolic stability and binding affinity of a molecule. While specific examples of complex molecules derived directly from 2,2-difluorooctyl acetate are not widely reported in the literature, the reactivity of the precursor alcohol, 2,2-difluorooctan-1-ol, and the ester itself can be inferred from the well-established chemistry of fluorinated compounds.
The synthesis of 2,2-difluorooctyl acetate itself is straightforward, typically involving the esterification of 2,2-difluorooctan-1-ol with an acetylating agent. The precursor alcohol, 2,2-difluorooctan-1-ol, can be synthesized through various methods, including the reduction of the corresponding carboxylic acid or its derivatives.
Once formed, 2,2-difluorooctyl acetate can undergo a variety of transformations. The ester group can be hydrolyzed to regenerate the alcohol, which can then be used in further synthetic steps. For instance, the hydroxyl group of 2,2-difluorooctan-1-ol can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups.
Furthermore, the gem-difluoro group can influence the reactivity of adjacent functional groups. The strong electron-withdrawing nature of the fluorine atoms can impact the acidity of neighboring protons and the reactivity of nearby double bonds. This modulation of reactivity is a key aspect of its utility as a building block.
Recent research has highlighted the use of related gem-difluoroalkenes as precursors to a variety of fluorinated molecules. nih.gov For example, the addition of carboxylic acids to gem-difluoroalkenes provides a direct route to compounds containing a gem-difluoromethylene unit attached to an ester oxygen. nih.gov This suggests that derivatives of 2,2-difluorooctyl acetate could be synthesized through such novel methods.
The table below outlines potential synthetic transformations for 2,2-difluorooctan-1-ol, the precursor to 2,2-difluorooctyl acetate, highlighting its versatility as a building block.
| Starting Material | Reagents and Conditions | Product | Application |
| 2,2-Difluorooctan-1-ol | Acetic Anhydride, Pyridine | 2,2-Difluorooctyl Acetate | Protection of alcohol, introduction of acetate moiety |
| 2,2-Difluorooctan-1-ol | p-Toluenesulfonyl chloride, Triethylamine | 2,2-Difluorooctyl Tosylate | Formation of a good leaving group for SN2 reactions |
| 2,2-Difluorooctan-1-ol | Dess-Martin Periodinane | 2,2-Difluorooctanal | Oxidation to an aldehyde for further C-C bond formation |
| 2,2-Difluorooctan-1-ol | Sodium Hydride, Alkyl Halide | 2,2-Difluorooctyl Ether | Formation of ether derivatives |
Potential as Specialty Solvents or Components in Functional Materials
The unique physical properties imparted by the fluorine atoms make 2,2-difluorooctyl acetate and related long-chain fluorinated esters attractive candidates for use as specialty solvents and components in functional materials. Fluorinated solvents are known for their high chemical and thermal stability, low surface tension, and often, non-flammable nature. envirotech-europe.com
In the realm of materials science, the incorporation of fluorinated moieties can significantly enhance the performance of polymers and other materials. Fluorinated polymers often exhibit high thermal resistance, chemical inertness, and low surface energy. nih.gov While there is no direct evidence of 2,2-difluorooctyl acetate being used in polymer synthesis, its precursor, 2,2-difluorooctan-1-ol, could potentially be used as a monomer or an additive in the creation of fluorinated polymers with tailored properties. For example, it could be incorporated into polyesters or polyurethanes to impart hydrophobicity and chemical resistance.
The table below summarizes the general properties of fluorinated solvents, which are indicative of the potential characteristics of 2,2-difluorooctyl acetate.
| Property | General Characteristic of Fluorinated Solvents | Potential Implication for 2,2-Difluorooctyl Acetate |
| Chemical Stability | High resistance to degradation and reaction. envirotech-europe.com | Suitable for use in harsh chemical environments. |
| Thermal Stability | High resistance to thermal decomposition. | Can be used at elevated temperatures. |
| Surface Tension | Low surface tension. market.us | Excellent wetting and spreading properties. |
| Flammability | Often non-flammable. envirotech-europe.com | Enhanced safety in industrial applications. |
| Solvency Power | Strong ability to dissolve a wide range of compounds. envirotech-europe.com | Effective as a cleaning agent or reaction medium. |
Development of Novel Derivatives with Enhanced Reactivity or Specific Properties
The development of novel derivatives of 2,2-difluorooctyl acetate is a promising area of research for creating molecules with enhanced reactivity or specific, targeted properties. By modifying the acetate group or the octyl chain, it is possible to fine-tune the compound's characteristics for various applications.
For instance, the hydrolysis of the acetate group to yield 2,2-difluorooctan-1-ol opens up a plethora of possibilities for derivatization. The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates in organic synthesis. These can then be used in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) or Wittig reactions, to build more complex molecular scaffolds.
Furthermore, the introduction of other functional groups onto the octyl chain could lead to the development of novel surfactants or surface-active agents. The combination of a hydrophobic fluorinated chain and a hydrophilic headgroup could result in molecules with unique aggregation and interfacial properties.
The reactivity of the C-F bonds in the gem-difluoro group is generally low, contributing to the compound's stability. However, under specific conditions, these bonds can be activated. Research into the C-F bond functionalization of gem-difluoroalkenes suggests that novel synthetic pathways could be developed for derivatives of 2,2-difluorooctyl acetate. nih.gov
The table below provides examples of potential derivatives of 2,2-difluorooctan-1-ol and their prospective applications.
| Derivative of 2,2-Difluorooctan-1-ol | Potential Synthetic Route | Potential Application |
| 2,2-Difluorooctanal | Oxidation of the alcohol (e.g., with PCC or DMP) | Intermediate for olefination and aldol reactions |
| 2,2-Difluorooctanoic Acid | Oxidation of the alcohol (e.g., with Jones reagent) | Precursor for amides, esters, and other acid derivatives |
| 2,2-Difluorooctyl Methacrylate | Esterification with methacrylic acid | Monomer for the synthesis of fluorinated polymers |
| 1-Azido-2,2-difluorooctane | Conversion of the alcohol to a tosylate, followed by substitution with sodium azide | Precursor for the synthesis of amines and triazoles via click chemistry |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthesis Methodologies
Currently, there are no established or optimized synthetic routes specifically reported for acetic acid; 2,2-difluorooctan-1-ol in the scientific literature. The development of efficient and sustainable synthesis methodologies is the foundational step required to enable all other areas of research. Future investigations should focus on several key aspects.
Initially, research should explore various synthetic pathways to construct the core intermediate, 2,2-difluorooctan-1-ol. This could involve the difluorination of a suitable precursor, such as an α-keto ester or an aldehyde, using modern fluorinating reagents. Alternatively, the construction of the difluorinated carbon center via nucleophilic or electrophilic fluorination strategies on an eight-carbon backbone would be a viable approach.
Once 2,2-difluorooctan-1-ol is accessible, the subsequent esterification with acetic acid or its derivatives (e.g., acetyl chloride, acetic anhydride) needs to be optimized. This will involve screening different catalytic systems, reaction conditions (temperature, solvent, reaction time), and purification methods to maximize yield and purity while minimizing waste. A comparative analysis of different synthetic strategies is crucial for identifying the most economically and environmentally viable route for potential scale-up.
A significant goal in this area will be the development of a "green" synthesis. This would entail the use of non-toxic reagents, renewable starting materials if possible, solvent-free or aqueous reaction conditions, and catalytic methods that offer high atom economy.
In-depth Mechanistic Understanding of C-F Bond Transformations
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts unique properties to fluorinated compounds but also presents challenges in their transformation. A deep understanding of the reactivity of the C-F bonds in acetic acid; 2,2-difluorooctan-1-ol is paramount for predicting its stability, degradation pathways, and potential for further functionalization.
Future research should systematically investigate the reactivity of the geminal difluoro moiety in this molecule. This would involve subjecting the compound to a range of reaction conditions to probe the stability of the C-F bonds. Studies on its susceptibility to cleavage by strong acids, bases, or reducing agents would provide valuable insights into its chemical robustness.
Furthermore, exploring the potential for selective C-F bond activation and functionalization would be a frontier of research. This could involve transition-metal-catalyzed cross-coupling reactions or radical-based transformations to replace one or both fluorine atoms with other functional groups. Mechanistic studies, including kinetic analysis and the identification of reaction intermediates, would be essential to elucidate the pathways of these transformations.
Advanced Spectroscopic and Computational Tools for Complex Fluorinated Systems
A complete characterization of acetic acid; 2,2-difluorooctan-1-ol is a prerequisite for its study and potential application. While basic characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and particularly ¹⁹F NMR) and mass spectrometry, more advanced techniques will be necessary to fully understand its three-dimensional structure and electronic properties.
High-resolution NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be vital for unambiguous assignment of all proton and carbon signals, especially in the vicinity of the fluorine atoms. ¹⁹F NMR will be the most informative technique for probing the electronic environment of the fluorine nuclei and can be used to study intermolecular interactions.
In conjunction with experimental data, high-level computational studies, such as Density Functional Theory (DFT) calculations, should be employed. These theoretical models can predict molecular geometries, vibrational frequencies (for comparison with Infrared and Raman spectroscopy), and NMR chemical shifts. Furthermore, computational analysis can provide insights into the molecule's conformational preferences, dipole moment, and the electronic effects of the difluoro group on the ester functionality and the alkyl chain.
Comprehensive Environmental Fate Modeling and Remediation Strategies
The widespread use of some fluorinated compounds has led to concerns about their persistence, bioaccumulation, and potential toxicity. Therefore, a proactive investigation into the environmental fate of acetic acid; 2,2-difluorooctan-1-ol is not only responsible but essential before any large-scale application is considered.
Initial studies should focus on determining key physicochemical properties that influence environmental distribution, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These parameters can be experimentally measured and also predicted using computational models.
Subsequent research should investigate the compound's biodegradability under various environmental conditions (aerobic and anaerobic). Studies using microbial consortia from soil and water samples can determine if and at what rate the compound is broken down. The identification of any potential degradation products is of utmost importance to assess the full environmental impact.
Based on the persistence and potential toxicity data, research into remediation strategies should be initiated. This could include exploring advanced oxidation processes, bioremediation, or phytoremediation techniques that could be used to remove the compound from contaminated environments.
Exploration of New Applications in Emerging Technologies
The unique properties imparted by fluorine atoms, such as increased thermal stability, chemical resistance, and altered lipophilicity, suggest that acetic acid; 2,2-difluorooctan-1-ol could find applications in various advanced technologies. Once the fundamental properties of the compound are understood, a systematic exploration of its potential uses can begin.
Given its fluorinated nature, it could be investigated as a component in advanced lubricants, hydraulic fluids, or heat-transfer fluids, where high-performance under extreme conditions is required. Its properties as a potential solvent or co-solvent in specialized chemical reactions could also be explored.
In the field of materials science, it could be evaluated as a plasticizer for fluoropolymers or as a precursor for the synthesis of novel fluorinated surfactants or coatings with specific wetting and surface properties. The combination of the flexible octyl chain and the polar ester group, modified by the presence of fluorine, could lead to unique self-assembly behaviors in solution or at interfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
